molecular formula C8H8O2 B13649315 3-(Spiro[2.2]pentan-1-yl)propiolic acid CAS No. 2138342-82-0

3-(Spiro[2.2]pentan-1-yl)propiolic acid

Cat. No.: B13649315
CAS No.: 2138342-82-0
M. Wt: 136.15 g/mol
InChI Key: KXDAHRNZEBHDIZ-UHFFFAOYSA-N
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Description

3-(Spiro[2.2]pentan-1-yl)propiolic acid is a unique organic compound characterized by its spiro structure, which consists of two cyclopropane rings fused at a single carbon atom. This compound has the molecular formula C8H8O2 and a molecular weight of 136.14 . The spiro structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-(Spiro[2.2]pentan-1-yl)propiolic acid typically involves the following steps:

    Formation of the Spiro[2.2]pentane Core: This can be achieved through cyclopropanation reactions, where a suitable precursor undergoes a reaction to form the spiro structure.

    Introduction of the Propiolic Acid Moiety: This step involves the introduction of the propiolic acid group to the spiro core. This can be done through various organic reactions, such as alkylation or acylation reactions.

Chemical Reactions Analysis

3-(Spiro[2.2]pentan-1-yl)propiolic acid undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-(Spiro[2.2]pentan-1-yl)propiolic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(Spiro[2.2]pentan-1-yl)propiolic acid exerts its effects is not fully understood. its unique spiro structure allows it to interact with various molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes, influencing biochemical reactions and cellular processes .

Comparison with Similar Compounds

3-(Spiro[2.2]pentan-1-yl)propiolic acid can be compared with other spiro compounds, such as:

    Spiro[2.2]pentane-1-propanoic acid: Similar in structure but with a different functional group.

    Spiro[2.2]pentane-1-carboxylic acid: Another spiro compound with a carboxylic acid group.

    Spiro[2.2]pentane-1-methanol: A spiro compound with a hydroxyl group.

Properties

CAS No.

2138342-82-0

Molecular Formula

C8H8O2

Molecular Weight

136.15 g/mol

IUPAC Name

3-spiro[2.2]pentan-2-ylprop-2-ynoic acid

InChI

InChI=1S/C8H8O2/c9-7(10)2-1-6-5-8(6)3-4-8/h6H,3-5H2,(H,9,10)

InChI Key

KXDAHRNZEBHDIZ-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC2C#CC(=O)O

Origin of Product

United States

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